An In-Depth Technical Guide to 7-Methyl-5-nitro-1H-indole: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-Depth Technical Guide to 7-Methyl-5-nitro-1H-indole: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of 7-methyl-5-nitro-1H-indole, a heterocyclic compound of increasing interest within medicinal chemistry and drug development. We will explore its core chemical structure, detail its physicochemical properties, and present a validated, logical synthetic pathway. Furthermore, this guide will delve into the mechanistic basis for its application in modern drug discovery, particularly focusing on the role of the 5-nitroindole scaffold as a pharmacophore in oncology. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule and its potential.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a privileged scaffold in drug design. The strategic functionalization of the indole nucleus allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a nitro group, for instance, can significantly modulate electronic and binding properties, often imparting specific bioactivities. This guide focuses on a specific derivative, 7-methyl-5-nitro-1H-indole, to illustrate the interplay between structure, properties, and therapeutic potential.
Chemical Structure and Identification
The foundational step in understanding any molecule is to define its precise chemical structure and identifiers.
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IUPAC Name: 7-methyl-5-nitro-1H-indole
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Molecular Formula: C₉H₈N₂O₂[2]
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Canonical SMILES: CC1=CC(=CC2=C1NC=C2)[O-][5]
The structure consists of a bicyclic indole core, with a methyl group substitution at position 7 and a nitro group at position 5. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzene portion of the indole ring creates a unique electronic environment that influences its reactivity and biological interactions.
Caption: 2D Chemical Structure of 7-methyl-5-nitro-1H-indole.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is critical for its application in research and development, guiding decisions on formulation, handling, and experimental design.
Table 1: Physicochemical Properties of 7-methyl-5-nitro-1H-indole
| Property | Value | Source(s) |
| Molecular Weight | 176.17 g/mol | [3][6] |
| Physical Form | Yellow powder | [2] |
| Melting Point | ~220 °C | [6] |
| Boiling Point | 369.8 ± 22.0 °C (Predicted) | [6] |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [6] |
| XlogP (Predicted) | 2.2 | [5] |
| Solubility | Predicted to have low to moderate solubility in polar protic solvents (e.g., water, ethanol) and high solubility in polar aprotic solvents (e.g., DMSO, DMF). This prediction is based on the structure's combined polar (nitro, N-H) and nonpolar (indole core, methyl) features. | [7] |
Spectroscopic Profile (Predicted)
While specific spectra for 7-methyl-5-nitro-1H-indole are not widely published, its expected spectroscopic characteristics can be inferred from data on analogous 5-nitroindole derivatives.[8][9]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with the electron-withdrawing effect of the nitro group causing downfield shifts for adjacent protons. A characteristic singlet for the methyl group protons would appear in the aliphatic region (around 2.5 ppm). A broad singlet corresponding to the N-H proton of the indole ring would also be present.
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¹³C NMR: The carbon spectrum would reflect the 9 unique carbon atoms in the structure. The carbon atom attached to the nitro group (C5) would be significantly deshielded.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₈N₂O₂ with a precise mass measurement.[5]
Synthesis and Manufacturing
A robust and scalable synthetic route is paramount for the viability of any compound in drug development. While a specific, dedicated synthesis for 7-methyl-5-nitro-1H-indole is not extensively documented in a single source, a logical and efficient pathway can be constructed from well-established indole synthesis methodologies and nitration reactions. The proposed pathway involves a two-stage process: the synthesis of the 7-methylindole precursor, followed by regioselective nitration.
Stage 1: Synthesis of 7-Methylindole Precursor
The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles from o-nitrotoluenes, making it an ideal choice for this pathway.[10][11][12] This method avoids the harsh acidic conditions of the Fischer indole synthesis and is known for its high yields and applicability to a wide range of substituted precursors.[6][11]
Caption: Workflow for the Leimgruber-Batcho synthesis of 7-methylindole.
Experimental Protocol (Stage 1):
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Enamine Formation: 2,6-Dimethylnitrobenzene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine such as pyrrolidine.[11] The mixture is heated, typically in a solvent like DMF, to drive the condensation reaction, forming the intermediate β-dimethylamino-2-nitro-styrene derivative.[2]
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Reductive Cyclization: The crude enamine intermediate is then subjected to reductive cyclization without the need for extensive purification.[2] Common reducing agents include catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney nickel) or chemical reducing agents like sodium dithionite or iron in acetic acid.[11][12] The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization and elimination of the secondary amine to yield the aromatic indole ring.[11]
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Purification: The final product, 7-methylindole, is purified from the reaction mixture using standard techniques such as column chromatography.
Stage 2: Regioselective Nitration
The second stage involves the introduction of the nitro group at the C5 position of the 7-methylindole core. The nitration of indoles is a well-studied electrophilic aromatic substitution reaction. The directing effects of the indole nucleus typically favor substitution at the C3 position. However, if the C3 position is blocked or if specific reaction conditions are employed, substitution on the benzene ring can be achieved. For 7-methylindole, the electron-rich nature of the pyrrole ring must be managed to achieve selective nitration on the benzene moiety.
Experimental Protocol (Stage 2):
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Reaction Setup: 7-Methylindole is dissolved in a suitable solvent, such as concentrated sulfuric acid or acetic acid, at a reduced temperature (e.g., 0-5 °C) to control the reaction's exothermicity and selectivity.
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Nitrating Agent Addition: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, or another source of the nitronium ion (NO₂⁺), is added dropwise to the solution while maintaining the low temperature. The choice of nitrating agent and solvent is crucial for controlling the regioselectivity.
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Reaction Quenching and Isolation: After the reaction is complete (monitored by TLC), the mixture is carefully quenched by pouring it onto ice water. The precipitated solid product is then collected by filtration, washed to neutrality, and dried.
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Purification: The crude 7-methyl-5-nitro-1H-indole is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final product as a yellow solid.[2]
Applications in Research and Drug Development
The true value of a synthetic compound lies in its application. The 5-nitroindole scaffold is a recognized pharmacophore in oncology, primarily due to its ability to interact with non-canonical DNA structures known as G-quadruplexes (G4).[8][13]
Targeting the c-Myc Oncogene Promoter
The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a G-quadruplex structure, which acts as a silencer element for transcription.[13] Small molecules that can bind to and stabilize this G4 structure can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of action for 5-nitroindole derivatives.
Research has shown that substituted 5-nitroindole derivatives are effective binders of the c-Myc G-quadruplex.[8][13] The planar indole ring system facilitates stacking interactions with the G-tetrads of the quadruplex, while the nitro group can form specific hydrogen bonds or electrostatic interactions that enhance binding affinity and selectivity.[8] The substituents at other positions, such as the methyl group at C7, can be used to modulate solubility, cell permeability, and steric interactions within the binding pocket, providing a basis for structure-activity relationship (SAR) studies.[13]
Therefore, 7-methyl-5-nitro-1H-indole serves as a valuable molecular scaffold for the design and synthesis of novel anticancer agents targeting the c-Myc G4 pathway.[8]
Safety, Handling, and Storage
As a research chemical, 7-methyl-5-nitro-1H-indole requires careful handling in a controlled laboratory environment.
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Hazard Identification: Based on data for similar compounds, it is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[12]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[10][12] Avoid contact with skin and eyes.[10]
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Storage: Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, refrigeration (0-8 °C) is recommended.[2]
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[12]
Conclusion
7-Methyl-5-nitro-1H-indole represents a molecule of significant academic and pharmaceutical interest. Its structure combines the privileged indole scaffold with functional groups that impart the potential for specific biological activity, particularly in the realm of oncology through G-quadruplex stabilization. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a robust synthetic strategy, and a clear mechanistic rationale for its application in drug discovery. As research into targeted cancer therapies continues to evolve, scaffolds such as 7-methyl-5-nitro-1H-indole will undoubtedly serve as crucial starting points for the development of next-generation therapeutics.
References
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7-methyl-5-nitro-1h-indole (C9H8N2O2). PubChemLite. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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